Methyl (2R)-2-amino-3-fluoropropanoate
Description
Methyl (2R)-2-amino-3-fluoropropanoate is a chiral fluorinated amino acid ester characterized by its (2R) stereochemistry at the α-carbon and a fluorine substituent at the β-position. This compound belongs to a class of fluorinated organic molecules, where the fluorine atom significantly influences electronic properties, metabolic stability, and intermolecular interactions. The fluorine atom enhances lipophilicity and resistance to oxidative metabolism, making it valuable in drug design.
Properties
Molecular Formula |
C4H8FNO2 |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3/t3-/m0/s1 |
InChI Key |
OLIFNKLUADXGPD-VKHMYHEASA-N |
SMILES |
COC(=O)C(CF)N |
Isomeric SMILES |
COC(=O)[C@H](CF)N |
Canonical SMILES |
COC(=O)C(CF)N |
sequence |
X |
Origin of Product |
United States |
Preparation Methods
Fluorination of D-Serine Derivatives
A direct approach involves modifying D-serine, a naturally occurring amino acid with the desired R-configuration. The hydroxyl group at the β-position of D-serine is replaced with fluorine via nucleophilic substitution.
Procedure :
- Esterification : D-Serine is dissolved in methanol and treated with thionyl chloride (SOCl₂) to form D-serine methyl ester hydrochloride. This step achieves 85–90% yield under reflux conditions.
- Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to prevent side reactions during fluorination.
- Fluorination : The hydroxyl group is converted to a mesylate (using methanesulfonyl chloride) or tosylate, followed by displacement with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF). Alternatively, diethylaminosulfur trifluoride (DAST) directly replaces the hydroxyl group with fluorine at −78°C, yielding the fluorinated intermediate.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), yielding the target compound.
Challenges : DAST-mediated fluorination risks racemization if reaction temperatures exceed −40°C. Optimal yields (70–75%) are achieved when the reaction is conducted in anhydrous dichloromethane.
Sulfamidate Ring-Opening Methodology
This method, adapted from stereoselective sulfamidate chemistry, leverages cyclic intermediates to install fluorine with high stereocontrol.
Procedure :
- Sulfamidate Formation : D-Serine methyl ester is treated with thionyl chloride and pyridine to form a cyclic sulfamidite, which is oxidized to a sulfamidate using ruthenium tetroxide (RuO₄).
- Ring Opening : The sulfamidate undergoes nucleophilic attack by a fluoride ion (e.g., KF in dimethylformamide), replacing the sulfamate group with fluorine. This step proceeds with retention of configuration, ensuring >95% enantiomeric excess (ee).
- Workup : The product is isolated via crystallization from methanol, achieving 80–85% yield.
Advantages : This route avoids racemization and provides superior stereochemical outcomes compared to direct substitution methods.
Enzymatic Resolution of Racemic Mixtures
While less common, enzymatic methods using lipases or acylases can resolve racemic mixtures of methyl 2-amino-3-fluoropropanoate. For example, Candida antarctica lipase B selectively hydrolyzes the (2S)-enantiomer, leaving the desired (2R)-ester intact. Reported resolutions achieve 90–95% ee but require additional steps to recycle the unwanted enantiomer.
Comparative Analysis of Synthetic Methods
| Method | Yield | Stereoselectivity | Complexity | Cost |
|---|---|---|---|---|
| DAST Fluorination | 70–75% | Moderate (85% ee) | Low | High (DAST) |
| Sulfamidate Ring-Opening | 80–85% | High (>95% ee) | Moderate | Moderate |
| Enzymatic Resolution | 50–60% | High (90–95% ee) | High | Low |
Key Observations :
Chemical Reactions Analysis
®-Methyl 2-amino-3-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry
Methyl (2R)-2-amino-3-fluoropropanoate serves as a versatile building block in synthetic organic chemistry. Its fluorinated structure enhances the reactivity and stability of the compounds synthesized from it. Key applications include:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
- Reaction Mechanism Studies : The compound aids in understanding reaction mechanisms due to its unique functional groups that participate in diverse chemical reactions.
Biology
In biological research, this compound is investigated for its interactions with biological systems:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development.
- Biochemical Assays : It can be used as a substrate in assays to study enzyme kinetics and interactions.
Medicine
The pharmacological potential of this compound is under investigation for various therapeutic applications:
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, suggesting its use in treating neurodegenerative diseases.
- Antimicrobial Activity : Research has shown that it exhibits inhibitory effects against certain bacterial strains, indicating potential as an antibiotic lead compound.
Neuroprotective Effects
A study conducted on neuronal cell lines exposed to oxidative stress revealed that this compound significantly reduced cell death and oxidative damage. This suggests its potential application as a therapeutic agent for conditions like Alzheimer's disease.
Antimicrobial Properties
Research focusing on the antimicrobial activity of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. These findings highlight its potential role in antibiotic development.
Enzyme Interaction Studies
Investigations into enzyme interactions showed that this compound could inhibit certain aminotransferases involved in amino acid metabolism. This inhibition may lead to altered metabolic profiles, offering insights into metabolic disorders.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-fluoropropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to unique biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (2S)-3-Amino-2-Fluoropropanoate Hydrochloride
- Structural Differences : This compound is the (2S)-enantiomer of the target molecule, with a hydrochloride salt form. The stereochemistry alters its biological interactions, as enantiomers often exhibit distinct receptor-binding affinities.
- Physicochemical Properties :
- Functional Implications : The (2S) configuration may lead to different metabolic pathways compared to the (2R) form, impacting pharmacokinetics.
Methyl (2R,3S)-3-[(tert-Butylsulfinyl)amino]-2-Fluoro-3-Phenylpropanoate
- Structural Differences : Incorporates a tert-butylsulfinyl group and a phenyl substituent, introducing bulkiness and additional stereocenters (2R,3S).
- Crystal Packing :
Methyl 2-Cyano-3-(2-Fluorophenyl)propanoate
- Structural Differences: Replaces the amino group with a cyano (-CN) group and introduces a 2-fluorophenyl ring.
- Physicochemical Properties :
- Functional Implications: The electron-withdrawing cyano group increases electrophilicity, making this compound reactive in nucleophilic addition reactions.
Methyl (2R)-2-Amino-3-(1H-Indol-3-yl)propanoate
- Functional Implications : The indole moiety enables interactions with hydrophobic enzyme pockets, relevant in serotonin receptor analogs.
(2R)-2-Amino-3-[2-Methyl-3-(Trifluoromethyl)phenyl]propanoic Acid
- Structural Differences : Features a trifluoromethyl (-CF₃) group and a methyl substituent on the phenyl ring, enhancing lipophilicity and steric effects.
- Functional Implications : The -CF₃ group increases metabolic stability and acidity (pKa ~1.5–2.5 for -COOH), influencing bioavailability.
Comparative Data Table
Key Research Findings
- Stereochemical Impact: The (2R) configuration in this compound likely confers distinct binding preferences compared to its (2S) counterpart, as seen in enantiomeric pairs like methyl (2S)-3-amino-2-fluoropropanoate hydrochloride.
- Fluorine Effects: Fluorination at the β-position enhances metabolic stability and alters dipole moments, as observed in related compounds like trans-methyl 2-hydroxy-3-(p-fluoro)phenylpropanoate.
- Crystal Engineering : Structural analogs with tert-butylsulfinyl or aromatic groups (e.g., indole) exhibit stabilized crystal lattices via hydrogen bonds and π-π interactions, critical for solid-state stability.
Q & A
Q. Basic: What are the optimal synthetic routes for enantioselective preparation of methyl (2R)-2-amino-3-fluoropropanoate?
- Methodological Answer : Chiral pool synthesis is often employed, starting from L-serine derivatives. Fluorination can be achieved via nucleophilic substitution using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) are critical to preserve stereochemistry during fluorination. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures enantiomeric purity. Monitor reaction progress by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm stereochemistry via polarimetry or chiral HPLC .
Q. Advanced: How can researchers resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer : Impurities often arise from racemization during fluorination. Use chiral HPLC (e.g., Chiralpak® IA column, 90:10 n-hexane/isopropanol mobile phase) to quantify enantiomeric excess (EE). Kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acetylation) can selectively remove the (2S)-enantiomer. For persistent impurities, fractional crystallization with diastereomeric salt formation (e.g., using L-tartaric acid) is effective. X-ray crystallography (as in ) can validate crystal packing and purity .
II. Structural Characterization
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm fluorine coupling patterns (e.g., ³JHF ~48 Hz for β-fluorine).
- IR : Stretching bands for ester carbonyl (~1740 cm⁻¹) and NH₂ (~3350 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode for [M+H]+ ion (theoretical m/z 150.1).
Cross-validate with PubChem’s spectral libraries () .
Q. Advanced: How to address discrepancies between experimental and computational spectral data for this compound?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational dynamics. Perform DFT calculations (e.g., B3LYP/6-31G*) using Gaussian or ORCA software to simulate spectra. Compare with experimental data and adjust for solvent dielectric constants. For X-ray data mismatches (e.g., bond angles), re-evaluate crystal packing effects using CCDC reference structures () .
III. Biological and Pharmacological Applications
Q. Basic: What role does this compound play in enzyme inhibition studies?
- Methodological Answer : The fluorine atom introduces electronegativity and steric effects, altering substrate binding in enzymes like proteases or aminotransferases. Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀. Competitive inhibition can be validated via Lineweaver-Burk plots. Reference fluorinated analogs in for comparative studies .
Q. Advanced: How to design this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Modify the ester group (e.g., ethyl or benzyl esters) to assess lipophilicity impacts. Introduce substituents at the β-position (e.g., aryl or alkyl groups) via Heck coupling or Michael addition. Evaluate bioactivity using in vitro assays (e.g., cell viability for anticancer potential) and correlate with computational docking (AutoDock Vina) to target proteins .
IV. Stability and Degradation
Q. Basic: What are the recommended storage conditions to prevent degradation?
Q. Advanced: How to analyze degradation pathways under accelerated stability conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24h.
- Oxidation : 3% H₂O₂, 60°C.
- Photolysis : UV light (254 nm) for 48h.
Identify degradants via LC-MS/MS (QTOF instrumentation) and propose fragmentation pathways using software like MassHunter .
Chiral Purity and Analytical Challenges
Q. Basic: What methods are used to assess enantiomeric purity?
Q. Advanced: How to address low enantiomeric excess (EE) in scaled-up syntheses?
- Methodological Answer :
Optimize asymmetric catalysis conditions: - Organocatalysts : Proline derivatives for aldol-like condensations.
- Metal catalysts : Ru-BINAP complexes for hydrogenation.
Use DoE (Design of Experiments) to optimize temperature, solvent, and catalyst loading. Validate with in situ FTIR monitoring .
Data Contradiction Analysis
Q. Basic: How to verify conflicting bioactivity data across studies?
Q. Advanced: How to reconcile computational docking results with experimental IC₅₀ discrepancies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
